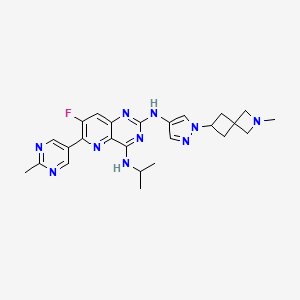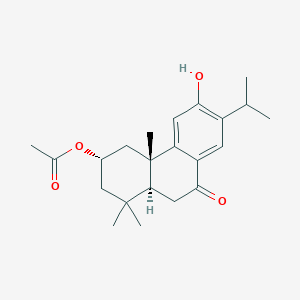![molecular formula C11H20N2O6Pt B12402589 [(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid is a complex organometallic compound that features a platinum(2+) ion coordinated with a dioxolane ring and propanedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid typically involves the coordination of platinum(2+) with the dioxolane ring and propanedioic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the compound. Common solvents used in the synthesis include water, ethanol, and acetone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would require stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the platinum(2+) ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the dioxolane ring or propanedioic acid is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(4+) complexes, while reduction could produce platinum(0) species.
Wissenschaftliche Forschungsanwendungen
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems, where the platinum(2+) ion can be used to deliver therapeutic agents to specific cells.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid involves its interaction with molecular targets such as DNA and proteins. The platinum(2+) ion can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but with different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug used in the treatment of colorectal cancer.
Uniqueness
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid is unique due to its specific coordination environment and the presence of the dioxolane ring, which may confer distinct chemical and biological properties compared to other platinum-based compounds
Eigenschaften
Molekularformel |
C11H20N2O6Pt |
|---|---|
Molekulargewicht |
471.37 g/mol |
IUPAC-Name |
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+2/t6-,7-;;/m1../s1 |
InChI-Schlüssel |
NCPDLYVTYSCLEG-GPJOBVNKSA-N |
Isomerische SMILES |
CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Kanonische SMILES |
CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


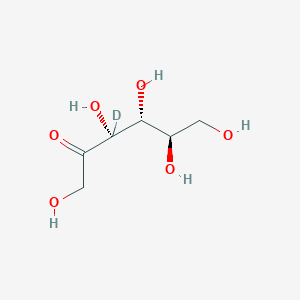
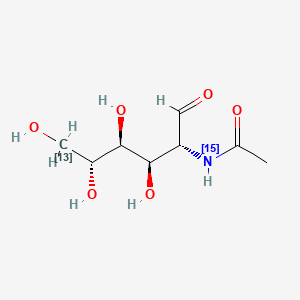

![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
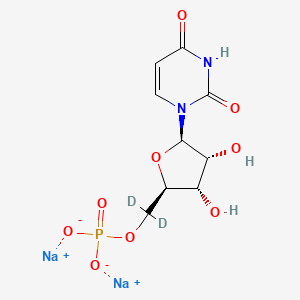
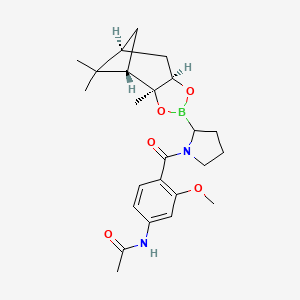
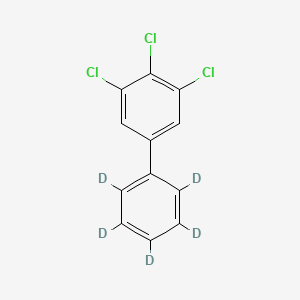
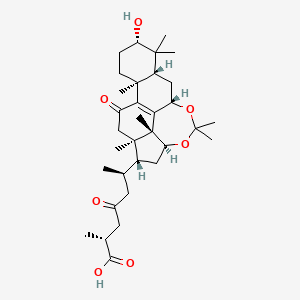
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
